molecular formula C6H8FN B14254869 3-Fluoro-2,4-dimethyl-1H-pyrrole CAS No. 184646-93-3

3-Fluoro-2,4-dimethyl-1H-pyrrole

Cat. No.: B14254869
CAS No.: 184646-93-3
M. Wt: 113.13 g/mol
InChI Key: ATBDQLADJSGXTM-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8FN. This compound is characterized by a pyrrole ring substituted with fluorine and two methyl groups. Pyrroles are known for their aromaticity and are found in many biologically active molecules and pharmaceuticals .

Preparation Methods

The synthesis of 3-Fluoro-2,4-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the direct fluorination of pyrrole derivatives. For instance, N-methylpyrrole can be treated with elemental fluorine under controlled conditions to yield fluoropyrroles . Another approach involves the use of xenon difluoride for the fluorination of pyrroles without NH-protection, resulting in substituted 2-fluoropyrroles . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Fluoro-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitro compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-diones.

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

3-Fluoro-2,4-dimethyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect .

Comparison with Similar Compounds

3-Fluoro-2,4-dimethyl-1H-pyrrole can be compared with other fluorinated pyrroles, such as:

    2-Fluoropyrrole: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.

    3,4-Dimethyl-1H-pyrrole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoro-2,4-dimethyl-1H-pyrrole: Another fluorinated derivative with distinct properties and uses.

Properties

CAS No.

184646-93-3

Molecular Formula

C6H8FN

Molecular Weight

113.13 g/mol

IUPAC Name

3-fluoro-2,4-dimethyl-1H-pyrrole

InChI

InChI=1S/C6H8FN/c1-4-3-8-5(2)6(4)7/h3,8H,1-2H3

InChI Key

ATBDQLADJSGXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1F)C

Origin of Product

United States

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